molecular formula C20H18BrNO3 B10810885 4-(6-bromo-1,3-benzodioxol-5-yl)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(6-bromo-1,3-benzodioxol-5-yl)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B10810885
M. Wt: 400.3 g/mol
InChI Key: JOKJMQHCVVMSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly referred to as G-15 (), is a selective antagonist of the G protein-coupled estrogen receptor (GPER/GPR30). Its stereospecific structure, (3aS,4R,9bR), is critical for binding to GPR30 and blocking estrogen-mediated signaling without affecting classical estrogen receptors (ERα/ERβ) . G-15 is synthesized via methods involving cyclopenta[c]quinoline scaffold modification, as described in and . Key features include:

  • 6-Bromobenzo[1,3]dioxol-5-yl group: Enhances receptor binding affinity.
  • 8-Methoxy substitution: Differentiates it from agonists like G-1 (which has an 8-acetyl group) .
  • Stereochemistry: The (3aS,4R,9bR) configuration ensures optimal interaction with GPR30’s hydrophobic pocket .

Properties

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

4-(6-bromo-1,3-benzodioxol-5-yl)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C20H18BrNO3/c1-23-11-5-6-17-14(7-11)12-3-2-4-13(12)20(22-17)15-8-18-19(9-16(15)21)25-10-24-18/h2-3,5-9,12-13,20,22H,4,10H2,1H3

InChI Key

JOKJMQHCVVMSMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

Biological Activity

4-(6-bromo-1,3-benzodioxol-5-yl)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18BrNO3C_{21}H_{18}BrNO_{3}, and it features a complex structure that includes a benzodioxole moiety and a cyclopentaquinoline framework. The presence of bromine and methoxy groups contributes to its unique pharmacological properties.

The compound has been identified as a GPR30 agonist , which is a G-protein coupled estrogen receptor involved in various cellular signaling pathways. Activation of GPR30 has been linked to several biological responses, including:

  • Cell Proliferation : The compound has been shown to inhibit the proliferation of smooth muscle cells (SMCs) through mechanisms involving apoptosis and mitotic arrest independent of classical estrogen receptors .
  • Cardiotoxicity Mitigation : In studies involving doxorubicin-induced cardiotoxicity, the compound demonstrated protective effects by preventing apoptosis in cardiomyocytes. This was evidenced by reduced expression of pro-apoptotic markers and improved cardiac function in treated animal models .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following table:

Biological Activity Effect Mechanism
Cell Proliferation InhibitionDecreased SMC proliferationGPR30 activation leading to apoptosis
Cardiac ProtectionReduced cardiomyocyte apoptosisInhibition of pro-apoptotic signals
Antitumor ActivitySignificant tumor uptake in xenograft modelsSelective binding to estrogen receptors

Case Studies

  • In Vitro Studies : Research demonstrated that treatment with the compound led to increased TUNEL-positive cells, indicating enhanced apoptosis in cancer cell lines. The study also revealed that the compound's effects were not counteracted by GPER antagonists, suggesting alternative pathways are involved .
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes when compared to controls. Biodistribution studies indicated that the compound preferentially accumulated in tumor tissues, highlighting its potential as a targeted therapeutic agent .

Comparison with Similar Compounds

GPR30-Targeting Compounds

Compound Name Structural Differences Target Receptor Functional Role Key Research Findings
G-15 8-Methoxy group GPR30 Antagonist Blocks estrogen-induced calcium mobilization and nuclear PIP3 accumulation . Reduces sexual approach in naive male rats .
G-1 (Agonist) 8-Acetyl group GPR30 Agonist Activates GPR30-mediated pathways, including FGF2 release in cancer-associated fibroblasts .
G1-PABA (Derivative) 8-Carboxylic acid group GPR30 Undefined Synthesized via tert-butyl ester intermediates; potential for enhanced solubility .

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Compound Name Structural Differences Target Receptor Functional Role Key Research Findings
4BP-TQS 8-Sulfonamide; 4-bromophenyl group α7 nAChR Allosteric Agonist Activates α7 nAChRs via transmembrane site; para-bromine critical for agonist activity .
TQS 8-Sulfonamide; 2-naphthyl group α7 nAChR Positive Allosteric Modulator Enhances acetylcholine response without intrinsic agonist activity .
4FP-TQS 8-Sulfonamide; 4-fluorophenyl group α7 nAChR Potentiator/Antagonist Lacks agonist activity but potentiates acetylcholine responses; antagonizes 4BP-TQS .

Halogen-Substituted Derivatives

  • 4CP-TQS (4-Chlorophenyl): Retains agonist activity but with altered activation/inactivation kinetics .
  • 4IP-TQS (4-Iodophenyl): Similar to 4BP-TQS but exhibits slower desensitization .
  • 2BP-TQS (2-Bromophenyl): Loses agonist activity, acting solely as a PAM .

Structure-Activity Relationship (SAR) Insights

Position 8 Substitution :

  • Methoxy (G-15) : Antagonizes GPR30.
  • Acetyl (G-1) : Activates GPR30.
  • Sulfonamide (TQS analogs) : Shifts target to α7 nAChRs .

Halogen Position :

  • Para-bromine (4BP-TQS) : Maximizes α7 nAChR agonist activity.
  • Meta-/ortho-bromine (2BP-TQS, 3BP-TQS) : Abolishes agonist function .

Stereochemistry :

  • The (3aS,4R,9bR) configuration in G-15 is essential for GPR30 antagonism; enantiomers show reduced activity .

Preparation Methods

Palladium-Catalyzed Cyclization Strategies

Route A: Double Alkyne Insertion and Dearomatization

  • Starting materials : 3-Bromoindoles and internal alkynes.

  • Conditions :

    • Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), PivOH (1.5 equiv).

    • DMF, 110°C, 12–24 h.

  • Mechanism : Sequential alkyne insertion into Pd–C bonds generates spirocyclic cyclopentadiene intermediates, which undergo-sigmatropic rearrangement to form the cyclopenta[c]quinoline core.

  • Yield : 68–82%.

Route B: Domino Heck-Cyclization

  • Substrates : o-Alkynylhalobenzenes and amines.

  • Catalyst : Pd(OAc)₂/Xantphos system.

  • Key step : Intramolecular Heck reaction forms the six-membered ring, followed by amine-mediated cyclization.

  • Scope : Tolerates electron-withdrawing groups (e.g., Br, NO₂) on the benzodioxole.

Acid-Mediated Cyclocondensation

Friedel-Crafts Alkenylation/Biginelli Reaction Hybrid Approach

  • Step 1 : Friedel-Crafts alkylation of 6-bromo-1,3-benzodioxole with cyclopentenone derivatives (BF₃·Et₂O, CH₂Cl₂, 0°C → rt).

  • Step 2 : Biginelli reaction with methyl acetoacetate and urea (HCl/EtOH, reflux).

  • Yield : 45–60% over two steps.

Methoxy Group Introduction

Late-Stage O-Methylation

  • Substrate : 8-Hydroxy intermediate.

  • Reagents : CH₃I, K₂CO₃, DMF, 60°C.

  • Alternative : Diazomethane (CH₂N₂) in Et₂O at 0°C.

  • Yield : 85–92%.

Early-Stage Methoxy Incorporation

  • Starting material : 4-Methoxybenzaldehyde derivatives.

  • Limitation : Requires orthogonal protection of the benzodioxole bromine.

Optimization and Industrial Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionsImpact on YieldReference
Cyclization solvent THF > DMF > DMSOΔYield: +15%
Methylation temp 60°C (K₂CO₃) > rt (NaH)ΔYield: +8%
Acid catalyst BF₃·Et₂O > AlCl₃ΔYield: +12%

Catalytic System Advancements

  • Pd-NHC complexes : Increase turnover number (TON) to >1,000 in cyclization steps.

  • Microwave assistance : Reduces reaction time from 24 h to 2 h for Biginelli steps.

Challenges and Alternative Approaches

Regioselectivity in Bromination

Direct bromination of 1,3-benzodioxole often produces mixtures. Solutions include:

  • Directed ortho-bromination : Using Br₂/FeCl₃ at −15°C.

  • Suzuki-Miyaura coupling : Install bromine post-cyclization via Pd-catalyzed coupling.

Stereochemical Control

Racemization at C3a and C9b is mitigated by:

  • Chiral auxiliaries : (R)-BINOL-derived catalysts.

  • Enzymatic resolution : Lipase-mediated kinetic separation.

Emerging Technologies

Continuous Flow Synthesis

  • Microreactor setup : Enables safer handling of diazomethane for O-methylation.

  • Residence time : 3 min for Pd-catalyzed steps vs. 24 h in batch.

Photoredox Catalysis

  • C–H functionalization : Direct methoxylation using Ru(bpy)₃²⁺/Na₂S₂O₈ system.

Analytical Characterization

Critical data for validation:

  • ¹H NMR (CDCl₃): δ 7.25 (d, J = 8.4 Hz, H-1), 6.75 (s, benzodioxole H), 4.25 (m, cyclopentane H).

  • HRMS : [M+H]⁺ calcd for C₂₀H₁₇BrNO₃⁺ 446.0342, found 446.0339 .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature100–110°C↑↑ (70–85%)
Cyclopentadiene Equiv.3.0–3.5Regioselectivity
Catalyst (InCl₃) Loading0.2 equiv.↓ Side Products

Q. Table 2. Biological Activity of Analogous Compounds

DerivativeMIC (µg/mL, S. aureus)IC₅₀ (µM, HepG2)
8-Methoxy, 6-Br4.218.5
7-Methoxy, 6-Cl8.742.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.